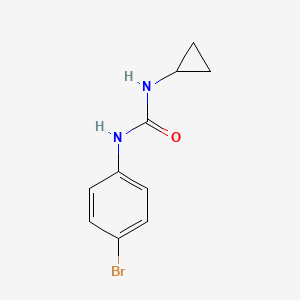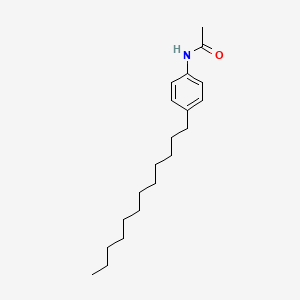![molecular formula C11H12F3NO B8789731 Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- CAS No. 960491-87-6](/img/structure/B8789731.png)
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- typically involves the reaction of 2-(trifluoromethyl)phenol with (S)-pyrrolidine. One common method is the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with (S)-pyrrolidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target. The pyrrolidine ring provides structural rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target.
相似化合物的比较
Similar Compounds
- (3S)-3-[2-(Trifluoromethyl)phenoxy]piperidine
- (3S)-3-[2-(Trifluoromethyl)phenoxy]morpholine
- (3S)-3-[2-(Trifluoromethyl)phenoxy]azetidine
Uniqueness
Pyrrolidine,3-[2-(trifluoromethyl)phenoxy]-,(3S)- is unique due to its specific combination of a trifluoromethyl group, phenoxy group, and pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and structural rigidity, which are not present in similar compounds. These properties make it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
960491-87-6 |
|---|---|
分子式 |
C11H12F3NO |
分子量 |
231.21 g/mol |
IUPAC 名称 |
(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-4-10(9)16-8-5-6-15-7-8/h1-4,8,15H,5-7H2/t8-/m0/s1 |
InChI 键 |
XNRDRGOBJOHKEX-QMMMGPOBSA-N |
手性 SMILES |
C1CNC[C@H]1OC2=CC=CC=C2C(F)(F)F |
规范 SMILES |
C1CNCC1OC2=CC=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


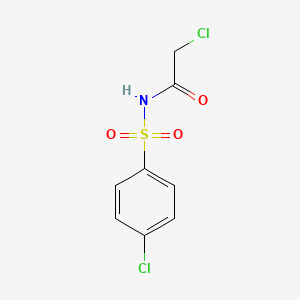
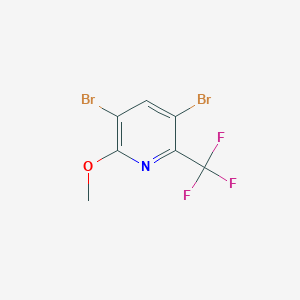
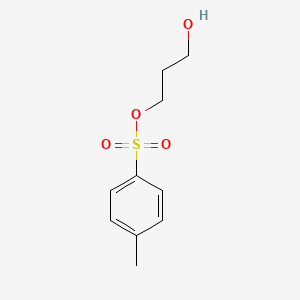
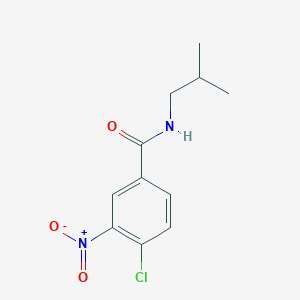
![(3R,4R)-1-(Benzyloxy)-4-methyl-3-[[(R)-1-phenylethyl]amino]-2-pyrrolidinone](/img/structure/B8789675.png)
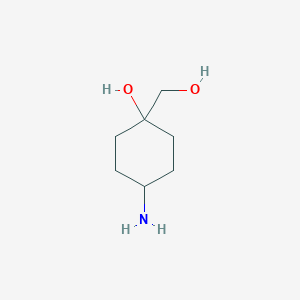
![2-[(4-methoxyphenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B8789691.png)
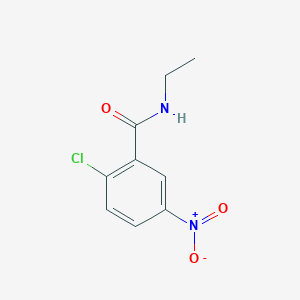
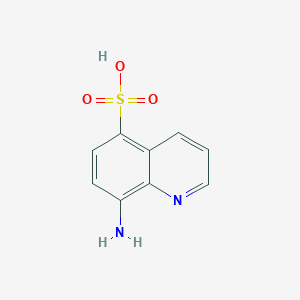
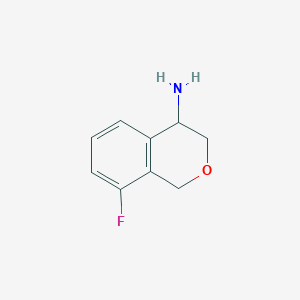
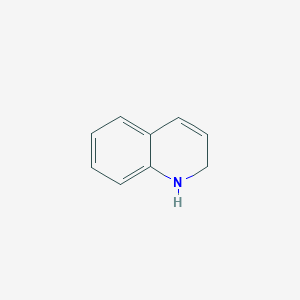
![Ethyl 1-benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B8789722.png)
